molecular formula C17H20N4OS B122908 Thiopyrazolopyrimidine CAS No. 479074-06-1

Thiopyrazolopyrimidine

Cat. No.: B122908
CAS No.: 479074-06-1
M. Wt: 328.4 g/mol
InChI Key: TUBOOZSGASWZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiopyrazolopyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring with a sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiopyrazolopyrimidine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. The reaction typically requires acidic or basic conditions and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiopyrazolopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiopyrazolopyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Thiopyrazolopyrimidine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity. This sulfur atom allows for unique interactions with biological targets and provides opportunities for further functionalization .

Biological Activity

Thiopyrazolopyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Thiopyrazolopyrimidines are derivatives of pyrazolo[3,4-d]pyrimidine, characterized by the presence of sulfur in their structure. This modification can enhance their biological activity compared to other similar compounds. The general structure can be represented as follows:

General Structure R1R2 C S N  Pyrazole Ring  C N R 3\text{General Structure }\quad R_1R_2\text{ C S N }\text{ Pyrazole Ring }\text{ C N R 3}

Where R1,R2,R_1,R_2, and R3R_3 are various substituents that can significantly influence the compound's biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, a compound designated as 78d showed potent antiproliferative effects against U937 cells with an IC50 value of 16.23 μM, outperforming etoposide (IC50 17.94 μM) in certain assays . The presence of electron-withdrawing groups at the 4-position of the this compound ring was found to enhance this activity.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
78dU93716.23
EtoposideU93717.94

Antimicrobial Properties

Thiopyrazolopyrimidines have also been evaluated for their antimicrobial properties. They exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. For example, specific derivatives showed IC50 values ranging from 0.25 to 8 μg/mL against DNA gyrase ATPase, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaIC50 (μg/mL)Reference
21a,d-mS. aureus GyrB0.25
21dS. pyogenes ParE8

Anti-inflammatory Activity

Thiopyrazolopyrimidines have shown promise as anti-inflammatory agents as well. Their ability to inhibit key inflammatory pathways suggests potential applications in treating inflammatory diseases. Some derivatives have been reported to exhibit moderate anti-inflammatory effects in vitro, warranting further investigation into their mechanisms of action and efficacy in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the this compound scaffold can lead to enhanced biological activity. For example:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the 4-position significantly improves anticancer activity.
  • Substituent Variation : Different substituents at the nitrogen and carbon positions can alter the potency and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the effectiveness of thiopyrazolopyrimidines in preclinical models:

  • Case Study 1 : A study evaluated a series of this compound derivatives in animal models for anticancer efficacy. Results indicated significant tumor reduction in treated groups compared to controls.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain thiopyrazolopyrimidines could restore sensitivity to conventional antibiotics.

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBOOZSGASWZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630942
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479074-06-1
Record name Thiopyrazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPYRAZOLOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiopyrazolopyrimidine
Reactant of Route 2
Thiopyrazolopyrimidine
Reactant of Route 3
Reactant of Route 3
Thiopyrazolopyrimidine
Reactant of Route 4
Reactant of Route 4
Thiopyrazolopyrimidine
Reactant of Route 5
Reactant of Route 5
Thiopyrazolopyrimidine
Reactant of Route 6
Thiopyrazolopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.